

# Technical Guide: L-Serinamide Hydrochloride (H-Ser-NH2.HCl)

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## Compound of Interest

Compound Name: *H-Ser-NH2.HCl*

Cat. No.: *B554955*

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This technical guide provides essential physicochemical data and a representative experimental workflow for L-Serinamide hydrochloride (**H-Ser-NH2.HCl**), a serine derivative frequently utilized in peptide synthesis and other biochemical applications.

## Core Compound Data

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide. The following table summarizes its key identifiers and properties.

Parameter	Value	Citations
CAS Number	65414-74-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>3</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	140.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	(S)-2-Amino-3-hydroxypropanamide hydrochloride, L-Ser-NH2 HCl	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White to off-white solid/crystalline powder	<a href="#">[2]</a> <a href="#">[9]</a>
Melting Point	185-188 °C	<a href="#">[3]</a> <a href="#">[5]</a>

## Experimental Protocol: Dipeptide Synthesis

This section details a representative experimental protocol for the synthesis of a dipeptide (e.g., Fmoc-Ala-Ser-NH<sub>2</sub>) using **H-Ser-NH<sub>2</sub>.HCl** as the C-terminal amide source. This is a standard liquid-phase peptide coupling reaction.

Objective: To couple N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with L-Serinamide hydrochloride (**H-Ser-NH<sub>2</sub>.HCl**) to form the dipeptide Fmoc-Ala-Ser-NH<sub>2</sub>.

Materials:

- L-Serinamide hydrochloride (**H-Ser-NH<sub>2</sub>.HCl**)
- Fmoc-L-Alanine (Fmoc-Ala-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF), anhydrous
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask and magnetic stirrer
- Standard laboratory glassware

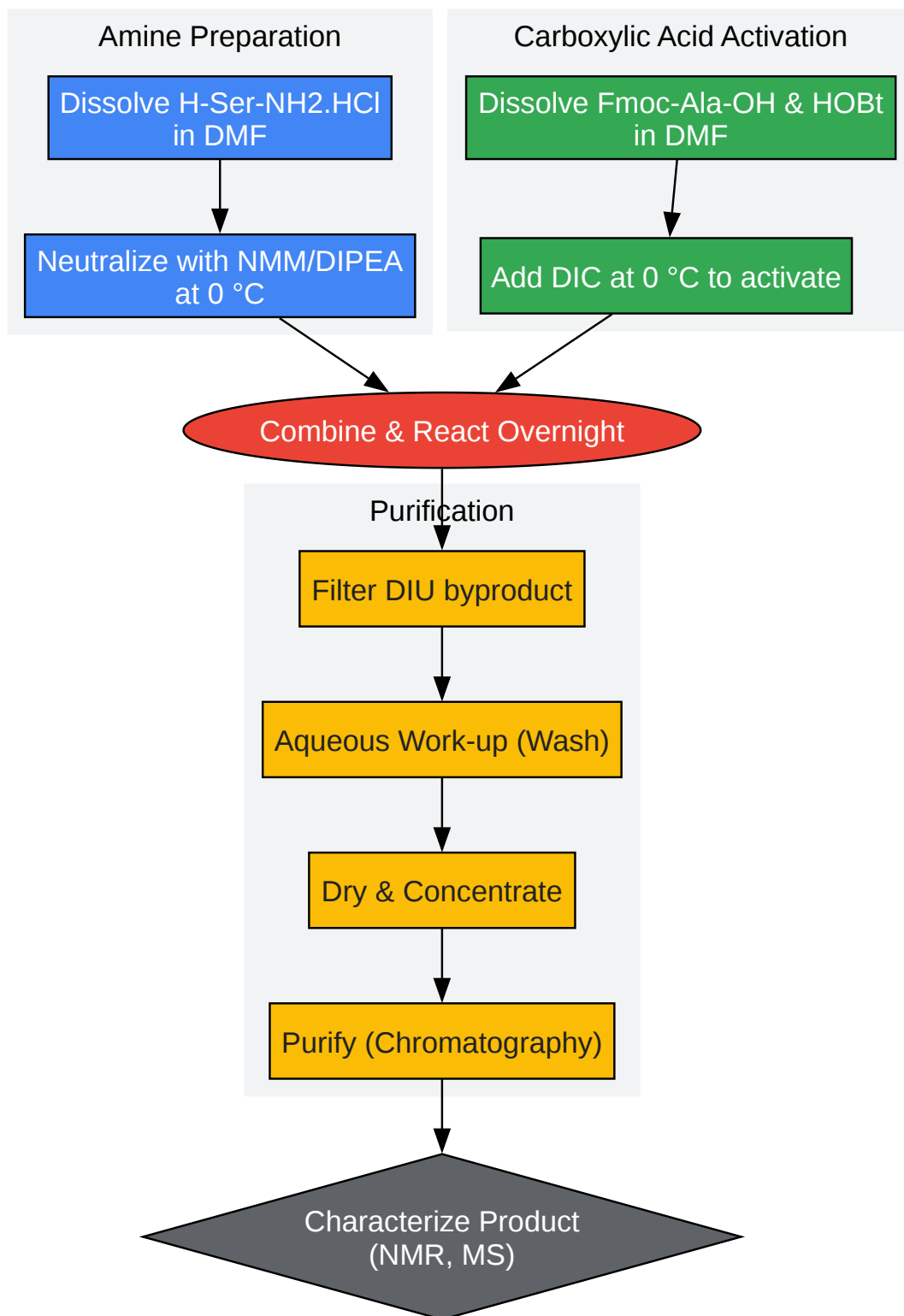
Methodology:

- Neutralization of **H-Ser-NH<sub>2</sub>.HCl**:
  - Dissolve L-Serinamide hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask.
  - Cool the solution to 0 °C in an ice bath.
  - Add N-Methylmorpholine (NMM) or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.
- Activation of Fmoc-Ala-OH:
  - In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.
  - Cool this solution to 0 °C.
  - Add DIC (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C to form the active ester.
- Peptide Coupling Reaction:
  - Slowly add the activated Fmoc-Ala-OH solution to the neutralized H-Ser-NH<sub>2</sub> solution from step 1.
  - Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
- Work-up and Purification:
  - Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
  - Dilute the filtrate with Ethyl acetate (EtOAc).
  - Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO<sub>3</sub> solution (2x), and brine (1x).
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
  - The crude peptide can be further purified by flash column chromatography or recrystallization if necessary.

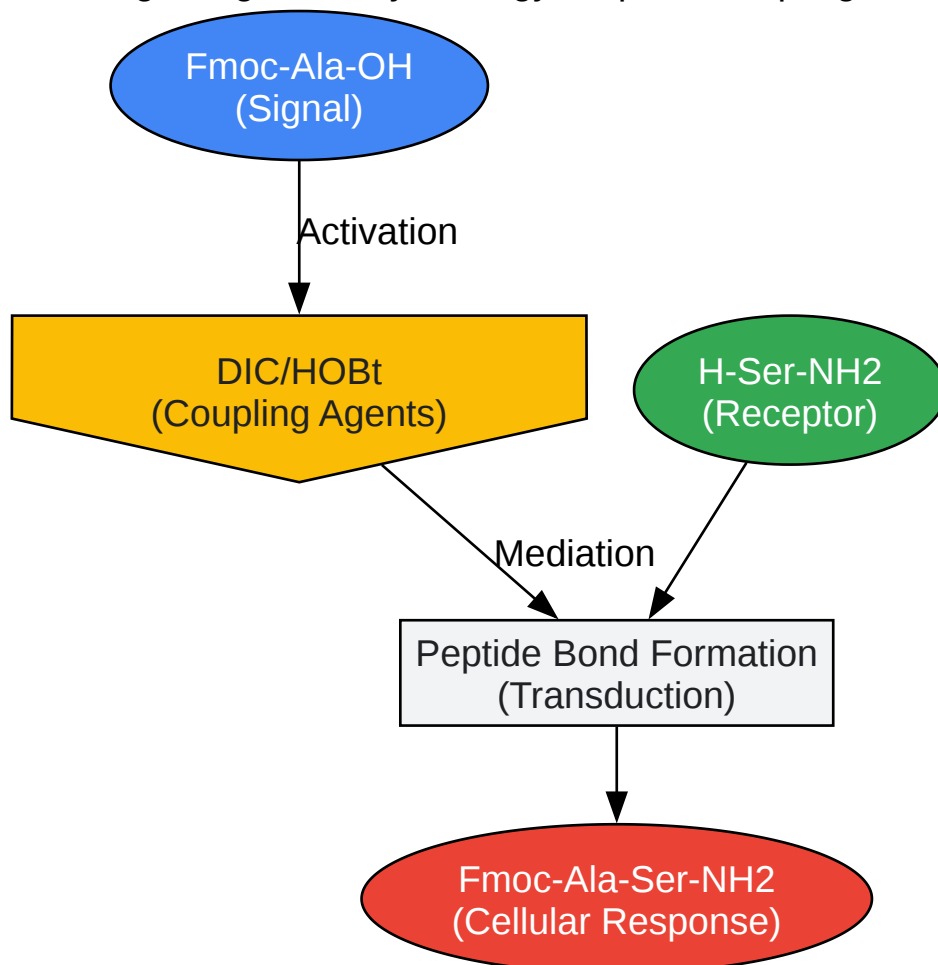
- Characterization:
  - Confirm the identity and purity of the synthesized Fmoc-Ala-Ser-NH<sub>2</sub> using techniques such as NMR spectroscopy and Mass Spectrometry (MS).

## Visualizations

The following diagrams illustrate the logical workflow of the peptide synthesis protocol described above.

Workflow for Fmoc-Ala-Ser-NH<sub>2</sub> Synthesis

## Signaling Pathway Analogy: Peptide Coupling



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- To cite this document: BenchChem. [Technical Guide: L-Serinamide Hydrochloride (H-Ser-NH<sub>2</sub>.HCl)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554955#cas-number-and-molecular-weight-of-h-ser-nh2-hcl]

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